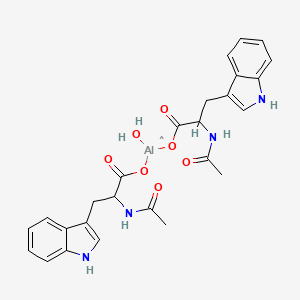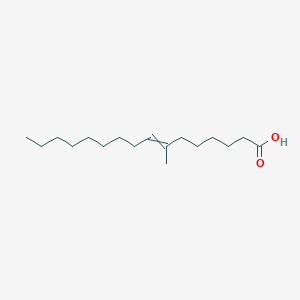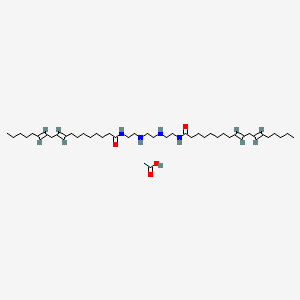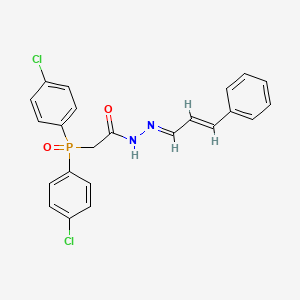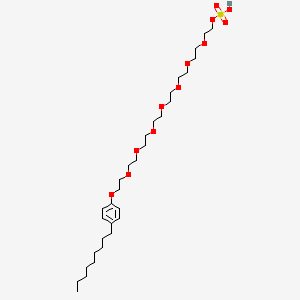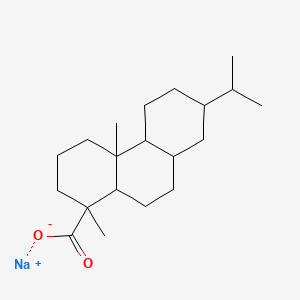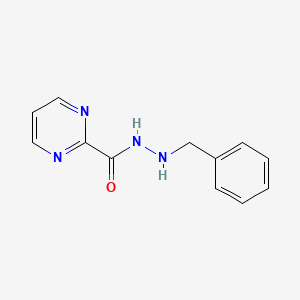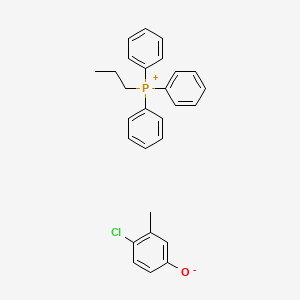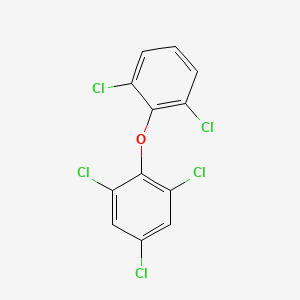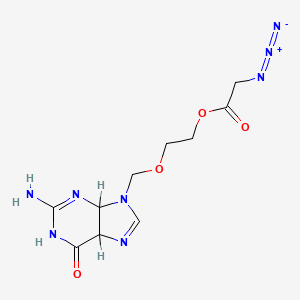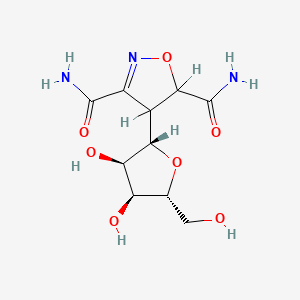
6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a butyl group, a phenylmethoxy group, and a quinoline core. It is often studied for its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 7-phenylmethoxy-6-butyl-4-cyano-3-cyanoquinoline with methanol and hydrochloric acid, followed by heating and refluxing to yield the desired product . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes such as DNA gyrases and topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of bacterial growth and cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(2,5-dimethyl-1-piperazinyl)quinoline-3-carboxylic acid
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3,5-dimethyl-1-piperazinyl)quinoline-3-carboxylic acid
Uniqueness
What sets 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butyl and phenylmethoxy groups may enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent .
Propiedades
Número CAS |
94278-93-0 |
|---|---|
Fórmula molecular |
C21H21NO4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-2-3-9-15-10-16-18(22-12-17(20(16)23)21(24)25)11-19(15)26-13-14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
RJKIJUZPBRQEJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


